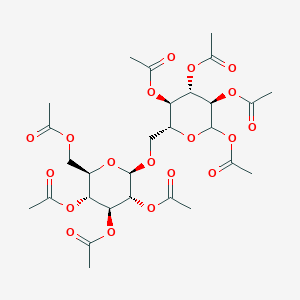

6-O-beta-D-Glucopyranosyl-D-glucose octaacetate

Description

Properties

CAS No. |

4613-78-9 |

|---|---|

Molecular Formula |

C28H38O19 |

Molecular Weight |

678.6 g/mol |

IUPAC Name |

[(3R,4S,6R)-3,4,5-triacetyloxy-6-[[(3R,4S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19?,20?,21-,22-,23+,24+,25?,26?,27-,28-/m1/s1 |

InChI Key |

GNTLGGDVHFXGLI-VKGSJSRCSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic stability of acetylated beta-1,6-linked disaccharides

Thermodynamic Stability and Conformational Dynamics of Acetylated

Executive Summary

The thermodynamic profile of

This guide provides a high-level technical analysis of these phenomena, moving beyond basic characterization to the core thermodynamic and kinetic principles governing their stability.

Part 1: The Thermodynamic Landscape

To understand the stability of acetylated

Free Energy of Hydrolysis ( )

The

| Disaccharide | Linkage | Stability Interpretation | ||

| Cellobiose | -12.5 | -2.43 | Exergonic; Driving force favors hydrolysis. | |

| Maltose | -15.5 | -4.02 | Highly Exergonic; Rapid hydrolysis.[1] | |

| Gentiobiose | -7.15 | +2.26 | Metastable ; Significantly lower driving force.[1] |

Data synthesized from microcalorimetry studies (Goldberg et al., Tewari et al.).[1]

Key Insight: The hydrolysis of gentiobiose is endothermic (

The Acetylation Effect: "Entropic Locking"

Acetylation (peracetylation) alters this landscape by removing the hydrogen-bonding network and replacing it with a hydrophobic shell.

-

Lattice Enthalpy: Octaacetyl-

-gentiobiose crystallizes with a high melting point (~193°C), significantly higher than many other acetylated disaccharides.[1] This indicates a high lattice enthalpy driven by efficient packing of the acetyl groups. -

Hydrolytic Resistance: The electron-withdrawing nature of the acetyl groups at C2 destabilizes the oxocarbenium ion intermediate required for acid hydrolysis. Consequently, the activation energy (

) for cleaving an acetylated

Part 2: Molecular Mechanics & Conformational Analysis

The stability of the

The -Angle Rotamer Equilibrium

The C5-C6 bond allows the O6 atom to adopt three staggered conformations:

- (gauche-gauche): O6 is gauche to O5 and C4. (Preferred in solution).

- (gauche-trans): O6 is gauche to O5 and trans to C4. (Common in crystals).

- (trans-gauche): O6 is trans to O5. (Sterically disfavored).

In acetylated derivatives, the massive acetyl group at O6 creates severe steric clashes with the acetyl group at C4 in the tg conformation and restricts the gt conformation. This forces the population heavily toward the gg rotamer or a distorted gt, effectively "locking" the conformation.

Caption: The "Conformational Lock" mechanism. Acetylation at C4 and C6 imposes steric penalties that eliminate the 'tg' rotamer and restrict the 'gg' <-> 'gt' exchange, stabilizing the molecule against enzymatic fit.

Part 3: Experimental Protocols for Stability Profiling

To rigorously assess the stability of these molecules, we employ a triad of self-validating protocols: DSC (Solid State), NMR (Conformational), and HPLC (Chemical).[1]

Protocol A: Differential Scanning Calorimetry (DSC) Profiling

Objective: Determine the lattice stability and enthalpy of fusion.

-

Sample Prep: Recrystallize Octaacetyl-

-gentiobiose from hot ethanol/methanol (1:1). Dry under high vacuum (0.1 mbar) at 40°C for 24h to remove solvates. -

Instrument: Calibrate DSC (e.g., TA Instruments Q2000) with Indium standard.

-

Method:

-

Equilibrate: 25°C.

-

Ramp 1: 10°C/min to 210°C (Observe

C). -

Isotherm: 1 min.

-

Cool: 10°C/min to 25°C (Observe crystallization exotherm

). -

Ramp 2: 10°C/min to 210°C.

-

-

Analysis: Integrate the endothermic melting peak to calculate Enthalpy of Fusion (

). A sharp peak indicates high purity and crystallinity; a broad peak suggests amorphous content or decomposition.

Protocol B: Variable Temperature NMR (VT-NMR) for Rotamer Analysis

Objective: Quantify the

-

Solvent: Dissolve 10 mg sample in 0.6 mL DMSO-

(prevents exchange and allows high T). -

Acquisition: Acquire

H-NMR spectra at 298K, 313K, 328K, and 343K. -

Target Signals: Focus on the H-5 multiplet and the H-6a/H-6b signals (typically 4.0–4.5 ppm).

-

Calculation:

Protocol C: Chemical Stability (Acetolysis Kinetics)

Objective: Measure the rate of glycosidic bond cleavage under acidic stress.

-

Reagent: Prepare a solution of Acetic Anhydride/Acetic Acid/H

SO -

Incubation: Dissolve compound (50 mM) and incubate at 40°C.

-

Sampling: Aliquot 100

L every 30 mins into cold NaHCO -

Analysis: Extract with DCM, wash, dry, and analyze via HPLC (C18 column, Acetonitrile/Water gradient).

-

Quantification: Plot

vs. time. The slope

Part 4: Synthesis & Logical Flow

The following diagram illustrates the complete workflow for validating the thermodynamic stability of these constructs.

Caption: Integrated workflow for establishing the thermodynamic stability profile, moving from solid-state lattice energy to solution-phase kinetics.

References

-

Goldberg, R. N., et al. (1989).[1] "Thermodynamics of hydrolysis of disaccharides: Cellobiose, gentiobiose, isomaltose, and maltose." Journal of Biological Chemistry. Link

-

Tewari, Y. B., et al. (1989).[1] "Thermodynamics of the hydrolysis of disaccharides." Biophysical Chemistry.

-

Perić-Hassler, L., et al. (2010).[1] "Conformational properties of glucose-based disaccharides investigated using molecular dynamics simulations." Carbohydrate Research. Link

-

Plazinski, W., et al. (2023).[1][2] "Conformational flexibility of the disaccharide... deduced from NMR spectroscopy." Organic & Biomolecular Chemistry. Link

-

Stefanetti, G., et al. (2022).[1][3] "Acidic hydrolysis mechanism of a glycosidic bond."[3][4][5] ResearchGate Review. Link

Sources

- 1. Stoichiometric balance ratio of cellobiose and gentiobiose induces cellulase production in Talaromyces cellulolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulatio ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01153D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. bio.libretexts.org [bio.libretexts.org]

A Senior Application Scientist's Guide to the Physicochemical Characterization of Gentiobiose Octaacetate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gentiobiose octaacetate, the fully acetylated form of the disaccharide gentiobiose, is a critical intermediate in synthetic carbohydrate chemistry and a valuable building block in the development of complex glycosylated structures, including novel therapeutics.[1][2] Its physicochemical properties, particularly its melting point and crystalline state, are paramount indicators of purity, stability, and suitability for downstream applications. This guide provides an in-depth analysis of the melting point characteristics and crystallographic nature of β-gentiobiose octaacetate. It consolidates reported data, explains the causality behind experimental observations, and furnishes detailed protocols for its accurate characterization, empowering researchers to ensure the quality and consistency of this essential reagent.

Melting Point Determination and Influencing Factors

The melting point of a crystalline solid is not merely a physical constant but a sensitive barometer of its purity. For a high-purity, crystalline compound, the melting range—the span between the temperature at which the first droplet of liquid appears to that at which the entire sample becomes liquid—is typically narrow, often less than 1°C.[3][4] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[3] Therefore, rigorous melting point determination is a foundational step in quality control.

Reported Melting Point Data

β-Gentiobiose octaacetate is consistently reported as a white to off-white crystalline powder.[1][5] A review of technical data sheets and chemical suppliers reveals a consensus on its melting point, though slight variations exist, which can be attributed to differences in residual impurities, polymorphic form, or analytical methodology.

| Reported Melting Point (°C) | Source/Context |

| 191-195 | Commercial Supplier Data[2] |

| 191 | After recrystallization from methanol[6] |

| 187-190 | Initial crystals from methanol[7] |

This clustering of values around the low 190s Celsius provides a reliable benchmark for researchers. A significant deviation from this range should prompt an investigation into the sample's purity or crystalline form.

Causality of Melting Point Variation

Understanding the factors that influence the melting point is crucial for troubleshooting and ensuring batch-to-batch consistency. For carbohydrate acetates like gentiobiose octaacetate, the primary variables are purity, anomeric configuration, and polymorphism.

-

Purity: As with any crystalline solid, the presence of solvents, starting materials, or side-products will depress and broaden the melting range. The choice of recrystallization solvent is therefore a critical determinant of the final product's purity and, consequently, its melting characteristics. Methanol and ethanol are commonly cited for purifying gentiobiose octaacetate.[6]

-

Anomeric Mixture: Gentiobiose octaacetate can exist as α and β anomers. While the β-anomer is the most commonly synthesized and commercially available form, incomplete anomeric control during synthesis can lead to a mixture, which would behave as an impure substance with a broad and depressed melting point.

-

Polymorphism: The ability of a compound to crystallize in multiple distinct crystal lattices is known as polymorphism. Different polymorphs can exhibit different melting points. While specific polymorphs of gentiobiose octaacetate are not extensively documented in readily available literature, this phenomenon is common in complex organic molecules and should be considered if unexpected thermal behavior is observed. The recrystallization solvent and cooling rate can significantly influence which polymorphic form is obtained.

Caption: Factors influencing the melting point of gentiobiose octaacetate.

Protocol: High-Fidelity Melting Point Determination

This protocol ensures accurate and reproducible melting point measurement.

-

Sample Preparation:

-

Ensure the β-gentiobiose octaacetate sample is completely dry and free of solvent. If necessary, dry the sample under a high vacuum for several hours.

-

Using a spatula, crush a small amount of the sample into a fine powder on a clean, dry watch glass.

-

Jab the open end of a glass capillary tube into the powder pile several times to collect a small amount of sample.[8]

-

Invert the capillary and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. Repeat until a packed column of 2-3 mm is achieved.[8] An excessive sample height will lead to an artificially broad melting range.

-

-

Apparatus Setup & Measurement:

-

Place the packed capillary into the heating block of a calibrated digital melting point apparatus.

-

For an unknown sample, perform a rapid preliminary measurement by heating at a rate of 10-15°C per minute to determine an approximate melting range.[4]

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample and begin heating at a slow, controlled rate of 1-2°C per minute. This slow ramp rate is critical for thermal equilibrium and accurate determination.

-

Record the temperature (T1) at which the first drop of liquid becomes visible.

-

Record the temperature (T2) at which the last solid particle melts, resulting in a completely clear liquid.

-

Report the result as a range: T1 - T2.

-

-

Self-Validation:

-

The protocol's integrity is validated by the sharpness of the melting range. A pure, single-form sample of β-gentiobiose octaacetate should exhibit a range of no more than 1.5°C.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Crystallographic Analysis

While melting point provides an excellent indication of purity, a complete understanding of the solid-state properties of gentiobiose octaacetate requires crystallographic analysis. This analysis reveals the precise three-dimensional arrangement of molecules in the crystal lattice, which governs properties like solubility, stability, and hygroscopicity.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the absolute structure of a crystalline compound.[9] It provides unequivocal data on bond lengths, bond angles, and the unit cell parameters that define the crystal lattice. As of this writing, a specific, publicly indexed crystal structure for β-gentiobiose octaacetate in the Cambridge Crystallographic Data Centre (CCDC) was not explicitly identified in the initial search, with entry CCDC 2323924 requiring further investigation to confirm its identity.[9] However, the methodology to obtain such data is universal and provides invaluable insight.

Caption: Standard workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol: Growing Diffraction-Quality Single Crystals

The primary challenge in SCXRD is often growing a suitable single crystal. This protocol outlines a standard method for β-gentiobiose octaacetate.

-

Solvent Selection & Solution Preparation:

-

Based on literature, methanol is an effective solvent for recrystallization.[6][7] Other solvent systems like ethanol/water or ethyl acetate/hexane could also be screened.

-

In a clean vial, dissolve a small amount (e.g., 20-50 mg) of high-purity β-gentiobiose octaacetate in the minimum amount of hot methanol required for complete dissolution. This creates a saturated solution, which is essential for crystallization upon cooling.[10]

-

-

Crystal Growth by Slow Evaporation/Cooling:

-

Cover the vial with a cap, but do not seal it completely. Pierce the cap with a needle to allow for very slow solvent evaporation over several days to weeks.

-

Alternatively, after creating the saturated hot solution, seal the vial and place it in an insulated container (e.g., a beaker wrapped in glass wool) to allow for extremely slow cooling to room temperature.

-

Store the vial in a vibration-free location. Disturbances can lead to the formation of many small crystals rather than a few large, high-quality ones.

-

-

Crystal Harvesting & Validation:

-

Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully remove one using a nylon loop or a fine needle.

-

Examine the crystal under a polarizing microscope. A good single crystal will exhibit sharp edges and will extinguish light evenly when the polarizing stage is rotated.

-

Powder X-ray Diffraction (PXRD)

PXRD is a complementary and more routine technique used to analyze the bulk crystalline properties of a sample. Instead of a single crystal, it uses a finely powdered sample. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline phase. In a drug development setting, PXRD is indispensable for:

-

Phase Identification: Comparing the experimental pattern of a synthesized batch against a known reference pattern to confirm its identity.

-

Polymorph Screening: Identifying the presence of different crystalline forms.

-

Purity Analysis: Detecting crystalline impurities, as they will contribute their own unique peaks to the diffraction pattern.

Conclusion

The reliable use of β-gentiobiose octaacetate in research and development hinges on the accurate assessment of its purity and solid-state form. A melting point in the range of 191-195°C, with a narrow range (<1.5°C), is a strong indicator of high purity. Variations outside this range warrant investigation into potential impurities or the presence of mixed anomers. For absolute structural confirmation and the study of polymorphism, single-crystal and powder X-ray diffraction are the authoritative techniques. The protocols and causal explanations provided in this guide equip scientists with the necessary framework to confidently characterize β-gentiobiose octaacetate, ensuring the integrity and reproducibility of their scientific outcomes.

References

-

Organic Syntheses Procedure. β-GENTIOBIOSE OCTAACETATE. Available from: [Link]

- Google Patents. (US3423288A) Process for preparing gentiobiose.

-

Scribd. Acetylation and Melting Point of Glucose. Available from: [Link]

-

Estimation of Organic Compounds. Preparation of Glucose Penta-acetates. Available from: [Link]

-

SSERC. Melting point determination. Available from: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). CCDC 2323924: Experimental Crystal Structure Determination. Available from: [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

-

Organic Syntheses Procedure. α-CELLOBIOSE OCTAACETATE. Available from: [Link]

-

Journal of Chemical Education. Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Available from: [Link]

-

YouTube. Recrystallization | MIT Digital Lab Techniques Manual. Available from: [Link]

-

EMBL-EBI. gentiobiose octaacetate (CHEBI:60812). Available from: [Link]

-

Carl ROTH. beta-Gentiobiose octaacetate, 25 g, CAS No. 4613-78-9. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. b-Gentiobiose octaacetate , ≥95% , 4613-78-9 - CookeChem [cookechem.com]

- 3. scribd.com [scribd.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. beta-Gentiobiose octaacetate | CymitQuimica [cymitquimica.com]

- 6. US3423288A - Process for preparing gentiobiose - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Research Portal [ourarchive.otago.ac.nz]

- 10. youtube.com [youtube.com]

Chemical abstract service CAS number for beta-gentiobiose octaacetate

Technical Whitepaper:

Executive Summary

-Gentiobiose octaacetate is a peracetylated disaccharide derivative critical to carbohydrate chemistry and drug development.[1][2] Distinguished by itsThis guide provides a definitive technical reference for the compound, moving beyond basic identification to cover thermodynamic synthesis control, structural validation via NMR, and its utility in modern glycosylation protocols.[3][4][1]

Part 1: Chemical Identity & Core Specifications

The precise identification of carbohydrate derivatives is plagued by anomeric ambiguity in commercial databases. For high-precision research, the specific CAS number for the beta-anomer must be distinguished from the generic or alpha-anomer entries.[3][1]

Table 1: Technical Specifications

| Parameter | Specification | Notes |

| Chemical Name | Systematic: 1,2,3,4-Tetra-O-acetyl-6-O-(2,3,4,6-tetra-O-acetyl- | |

| CAS Number | 4613-78-9 | Critical:[3][4][5][6][7][8][9][10][11][12][13] Distinct from the generic/mixture CAS (10343-13-2).[3][4][1] |

| Molecular Formula | ||

| Molecular Weight | 678.59 g/mol | |

| Melting Point | 191 – 195 °C | High crystallinity aids in purification.[3][4][1] |

| Solubility | Soluble in | Insoluble in water (hydrophobic protection).[3][4][1] |

| Appearance | White crystalline powder |

Structural Visualization

The following diagram outlines the hierarchical relationship of the compound's identity and its core structural features.

Figure 1: Chemical genealogy and structural attributes of CAS 4613-78-9.

Part 2: Synthesis & Manufacturing Protocol

The synthesis of

Protocol: Thermodynamic Acetylation

Source Grounding: Adapted from Organic Syntheses (Helferich & Leete) and standard acetylation methodologies.[3][4][1]

Reagents:

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, mix 1.0 equivalent of Gentiobiose with 8.0 equivalents (plus 20% excess) of Acetic Anhydride.

-

Catalyst Addition: Add 0.5 equivalents of anhydrous Sodium Acetate.

-

Expert Insight: The

acts as a base to deprotonate the anomeric hydroxyl, facilitating the formation of the

-

-

Reaction: Heat the mixture to boiling (reflux) for 1–2 hours . The solution should become clear.

-

Quenching: Pour the hot reaction mixture into crushed ice/water (approx. 10x volume) with vigorous stirring. This hydrolyzes excess anhydride and precipitates the hydrophobic product.[1]

-

Isolation: Filter the solid precipitate. Wash with cold water to remove acetic acid and sodium salts.[1]

-

Purification (Critical): Recrystallize the crude solid from hot Methanol .

-

Target: White needles.[1]

-

Validation: Check Melting Point (Target: 191–195 °C).

-

Figure 2: Workflow for the thermodynamic synthesis of

Part 3: Structural Characterization (NMR Diagnostics)

To validate the product,

Diagnostic Signals (

-

Anomeric Proton (H-1):

-

Acetate Methyls: Four distinct or overlapping singlets in the

ppm region, integrating to 24 protons (8 x

Part 4: Applications in Drug Development

-Gentiobiose octaacetate is not merely an end-product; it is a high-value scaffold for "Glycosyl Donor" chemistry.[3][4][1]1. Synthesis of Immunostimulants (Leptosin Analogs): Gentiobiose derivatives are used to synthesize Leptosin , a metabolite with potential antitumor activity.[3][4][1] The octaacetate serves as the donor to glycosylate specific phenolic or alcoholic acceptors.[1]

2. Amygdalin and Crocin Analog Synthesis:

The

3. General Glycosylation (Schmidt Donor Preparation): The anomeric acetate can be selectively hydrolyzed (using hydrazine acetate or mild base) to the hemiacetal, which is then converted to a Trichloroacetimidate (Schmidt Donor) .[3][4][1] This activates the sugar for coupling to complex drug pharmacophores to improve solubility.[1]

Figure 3: Strategic utility of gentiobiose octaacetate in convergent synthesis.[3][4]

References

-

Helferich, B.; Leete, J. F. "

-Gentiobiose Octaacetate."[3][1] Organic Syntheses, Coll.[1][14] Vol. 2, p. 363 (1943); Vol. 20, p. 49 (1940).[3][4][1] [3][4][1] -

ChemicalBook. "Beta-Gentiobiose Octaacetate (CAS 4613-78-9) Properties and Suppliers." ChemicalBook Database.[1]

-

Carl Roth. "Technical Data Sheet: beta-Gentiobiose octaacetate."[1][10][15] Carl Roth GmbH + Co.[1][15] KG.[1][10]

-

PubChem. "Gentiobiose Octaacetate (Compound)."[4][1] National Center for Biotechnology Information.[1] (Note: Verify specific anomer stereochemistry within the record).[3][4][1]

-

Reynolds, D. D.; Evans, W. L.

- and

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. GENTIOBIOSE(554-91-6) 1H NMR spectrum [chemicalbook.com]

- 5. β-Gentiobiose octaacetate | CAS 4613-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [chemicalbook.com]

- 7. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [amp.chemicalbook.com]

- 8. b-Gentiobiose octaacetate , ≥95% , 4613-78-9 - CookeChem [cookechem.com]

- 9. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. beta-Gentiobiose octaacetate, 5 g, CAS No. 4613-78-9 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]

- 11. US3423288A - Process for preparing gentiobiose - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. beta-Gentiobiose octaacetate, 25 g, CAS No. 4613-78-9 | Oligosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Switzerland [carlroth.com]

Distinguishing Isomeric Scaffolds: A Technical Guide to Gentiobiose Octaacetate and Cellobiose Octaacetate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, isomeric specificity is paramount. Even subtle variations in stereochemistry can lead to profound differences in physical properties, biological activity, and suitability for downstream applications. This guide provides a detailed examination of two such isomers: gentiobiose octaacetate and cellobiose octaacetate. While both are per-acetylated disaccharides of glucose, their core structural difference—the glycosidic linkage—gives rise to distinct characteristics crucial for researchers in organic synthesis, glycobiology, and drug development.

The Core Structural Distinction: The Glycosidic Bond

The fundamental difference between gentiobiose and cellobiose lies in the connectivity between their two glucose units. This is defined by the glycosidic bond, a type of covalent bond that joins a carbohydrate molecule to another group.[1][2]

-

Cellobiose is characterized by a β(1→4) glycosidic bond .[3][4] This means the anomeric carbon (C1) of one glucose unit is linked to the hydroxyl group on the fourth carbon (C4) of the adjacent glucose unit.[1] This β(1→4) linkage is the repeating unit in cellulose, conferring a linear and rigid structure.

-

Gentiobiose , in contrast, possesses a β(1→6) glycosidic bond .[5][6] Here, the anomeric carbon (C1) of the first glucose is connected to the hydroxyl group on the sixth carbon (C6) of the second glucose.[1] This linkage provides more conformational flexibility compared to the 1→4 linkage.

Upon per-acetylation, where all eight hydroxyl groups are converted to acetate esters, the underlying disaccharide framework and its defining glycosidic bond remain unchanged. The resulting octaacetate derivatives, however, become soluble in organic solvents, facilitating their use in a broader range of chemical reactions.[3]

Visualizing the Isomeric Difference

The DOT language script below generates a diagram illustrating the distinct glycosidic linkages in gentiobiose octaacetate and cellobiose octaacetate.

Comparative Physicochemical Properties

The difference in glycosidic linkage directly influences the macroscopic physical properties of the two octaacetate isomers. These properties are critical for identification, purification, and application-specific formulation.

| Property | Gentiobiose Octaacetate | Cellobiose Octaacetate |

| Molecular Formula | C₂₈H₃₈O₁₉[7] | C₂₈H₃₈O₁₉[8][9] |

| Molecular Weight | 678.59 g/mol [10] | 678.59 g/mol [8][9] |

| Melting Point | 191-195 °C[7][11] | 228-230 °C[12] |

| Appearance | White Powder[10] | White Crystalline Solid[8][12] |

As indicated in the table, cellobiose octaacetate has a significantly higher melting point. This can be attributed to the more linear and rigid structure imparted by the β(1→4) linkage, allowing for more efficient crystal packing and stronger intermolecular forces compared to the more flexible β(1→6) linked gentiobiose octaacetate.

Analytical Differentiation: A Practical Guide

Distinguishing between these two isomers in a laboratory setting requires precise analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for differentiating gentiobiose octaacetate and cellobiose octaacetate. The chemical environment of each proton and carbon atom is unique, leading to a distinct NMR spectrum for each isomer.

Key Differentiating Signals in ¹H NMR:

The most diagnostic signals in the proton (¹H) NMR spectrum are those of the anomeric protons.[13] These are the protons attached to the anomeric carbons (C1), and their chemical shifts and coupling constants are highly sensitive to the stereochemistry and linkage position.[14][15]

-

Anomeric Protons: In general, anomeric protons of carbohydrates resonate in the downfield region of the spectrum, typically between 4.5 and 5.5 ppm.[13][16] The exact chemical shift and the splitting pattern (coupling constant, J) are indicative of the glycosidic linkage and the anomeric configuration (α or β).[14][15] For β-anomers, the anomeric proton is in an axial position, leading to a large axial-axial coupling constant (J₁,₂ ≈ 7-9 Hz).[14]

-

Linkage-Specific Shifts: The proton on the carbon involved in the glycosidic linkage (H4 in cellobiose, H6 in gentiobiose) will also exhibit a characteristic chemical shift. In cellobiose octaacetate, the H4 proton signal will be shifted downfield compared to a non-linked glucose residue due to the deshielding effect of the glycosidic bond. Similarly, in gentiobiose octaacetate, the two H6 protons will show distinct shifts.

While specific chemical shifts can vary slightly based on the solvent and instrument, the overall pattern and coupling constants are reliable differentiators. A detailed 2D NMR analysis, such as COSY and HMBC, can be used to unequivocally assign all proton and carbon signals and confirm the linkage position.[17]

High-Performance Liquid Chromatography (HPLC)

Chromatographic methods, particularly HPLC, are essential for separating mixtures of sugar isomers.[18][19] The choice of stationary phase and mobile phase is critical for achieving baseline separation of gentiobiose octaacetate and cellobiose octaacetate.

Experimental Protocol: HPLC Separation

This protocol outlines a general method for the separation of acetylated disaccharides. Optimization may be required based on the specific instrument and column used.

Objective: To separate a mixture of gentiobiose octaacetate and cellobiose octaacetate.

Materials:

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Normal-phase silica gel column or an amide-based column[20]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water

-

Sample: A mixture of gentiobiose octaacetate and cellobiose octaacetate dissolved in acetonitrile.

Procedure:

-

Column Equilibration: Equilibrate the column with a mobile phase composition of 90:10 (A:B) for at least 30 minutes or until a stable baseline is achieved.

-

Sample Injection: Inject 10-20 µL of the sample solution onto the column.

-

Isocratic Elution: Elute the sample with a constant mobile phase composition (e.g., 90:10 A:B). The more polar compound will generally have a longer retention time on a normal-phase column.

-

Gradient Elution (Optional): If isocratic elution does not provide adequate separation, a gradient can be employed. For example, start with 95:5 (A:B) and gradually increase the percentage of B to 80:20 over 20-30 minutes.

-

Detection: Monitor the elution profile using a UV detector (if the compounds have a chromophore, though less effective for these compounds) or an ELSD, which is more universal for non-chromophoric analytes like sugars.

Expected Outcome: Due to differences in polarity and interaction with the stationary phase, the two isomers will have different retention times, allowing for their separation and quantification.

Workflow for Analytical Differentiation

The following diagram outlines the logical workflow for differentiating the two isomers.

Synthesis and Applications

Both gentiobiose octaacetate and cellobiose octaacetate are typically synthesized by the acetylation of their parent disaccharides using acetic anhydride in the presence of a catalyst like sodium acetate or a Lewis acid.[3][21][22] The reaction conditions can influence the anomeric configuration of the product.[21]

Experimental Protocol: General Acetylation of a Disaccharide

Objective: To synthesize the per-acetylated derivative of a disaccharide (e.g., cellobiose or gentiobiose).

Materials:

-

Disaccharide (Cellobiose or Gentiobiose)

-

Acetic Anhydride

-

Sodium Acetate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask, combine the disaccharide (1 equivalent) and anhydrous sodium acetate (0.5 equivalents).

-

Addition of Acetylating Agent: Add acetic anhydride (10 equivalents) to the flask.

-

Reaction: Heat the mixture to 100-120 °C with vigorous stirring for 1-2 hours. The solid should dissolve to form a clear solution.

-

Quenching: Cool the reaction mixture to room temperature and then slowly pour it into a beaker of ice water with stirring. A white precipitate of the octaacetate should form.

-

Workup:

-

Extract the product with ethyl acetate (3 x volume of water).

-

Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or chloroform/methanol.[23]

Applications in Research and Development:

The choice between gentiobiose octaacetate and cellobiose octaacetate is dictated by the desired final structure and properties of the target molecule.

-

Cellobiose octaacetate , with its rigid β(1→4) linkage, serves as a valuable building block for the synthesis of cellulose derivatives and other materials where structural rigidity is desired.[3] It is also used in the preparation of glycosphingolipid analogs.[9]

-

Gentiobiose octaacetate is employed as a synthetic building block for creating more complex oligosaccharides and glycoconjugates where the β(1→6) branch point is a key structural feature.[7] It has been used in the synthesis of leptosin and in the glycosylation of alcohols.[7] The increased flexibility of the β(1→6) linkage can be crucial in designing molecules that need to adopt specific conformations to interact with biological targets.[24]

Conclusion

Gentiobiose octaacetate and cellobiose octaacetate, while sharing the same molecular formula and weight, are distinct chemical entities due to their differing glycosidic linkages. The β(1→6) bond in gentiobiose octaacetate imparts greater flexibility and a lower melting point compared to the rigid, higher-melting-point cellobiose octaacetate with its β(1→4) bond. These structural and physical differences are readily discernible through standard analytical techniques like NMR and HPLC. For researchers in drug development and materials science, a thorough understanding of these differences is critical for the rational design and synthesis of novel carbohydrate-based molecules.

References

-

Separating Sugar Isomers by HPLC. (2020, February 21). LCGC International. [Link]

-

Methods for Separating Sugars. Shimadzu. [Link]

-

Quantification of Mono and Disaccharides in Foods. Waters Corporation. [Link]

-

Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. (2022, August 5). MDPI. [Link]

-

Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. (2008, April 18). PubMed. [Link]

-

Cellobiose. Wikipedia. [Link]

-

A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. PMC. [Link]

-

Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. (2005, October 31). MDPI. [Link]

-

Anomeric proton regions of the 1 H-NMR spectra of the separated GSLs. ResearchGate. [Link]

-

NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance. [Link]

-

beta-Gentiobiose octaacetate. Carl ROTH. [Link]

-

α-CELLOBIOSE OCTAACETATE. Organic Syntheses Procedure. [Link]

-

Supramolecular assisted O -acylation of carbohydrates. (2025, April 9). Green Chemistry (RSC Publishing). [Link]

- Sugar acylation.

-

Glycosidic bond. Khan Academy. [Link]

-

An Easy Approach for the Acetylation of Saccharidic Alcohols. Applicability for Regioselective Protections. (2025, August 6). ResearchGate. [Link]

-

Preparation of some (1 goes to 6)-linked disaccharides, and their derivatives suitable for protein modification. PubMed. [Link]

-

The Glycosidic Bond. (2024, December 3). Save My Exams. [Link]

-

Anomeric Protons and chemical shifts of ring protons. (2023, December 3). ResearchGate. [Link]

-

Why is glucoses β-1-4 linkage in cellulose is stronger than the α-1-4 linkage in starch?. (2021, April 30). Quora. [Link]

-

Chemical structure of cellobiose... ResearchGate. [Link]

-

Understanding Beta Glycosidic Bonds. (2026, January 6). Perpusnas. [Link]

-

NMR of carbohydrates. Wiley Online Library. [Link]

-

α-D-Cellobiose octaacetate. NIST WebBook. [Link]

-

Gentiobiose. Bionity. [Link]

-

Glycosidic bond. Wikipedia. [Link]

-

Glucose Anomers. Carbon. [Link]

-

1D 13 C-NMR Data as Molecular Descriptors in Spectra — Structure Relationship Analysis of Oligosaccharides. (2012, March 28). MDPI. [Link]

-

Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. ACS Omega. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 3. Cellobiose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. Gentiobiose [bionity.com]

- 7. b-Gentiobiose octaacetate , ≥95% , 4613-78-9 - CookeChem [cookechem.com]

- 8. labproinc.com [labproinc.com]

- 9. alpha-D-Cellobiose octaacetate | 5346-90-7 [m.chemicalbook.com]

- 10. beta-Gentiobiose octaacetate | CymitQuimica [cymitquimica.com]

- 11. GENTIOBIOSE | 554-91-6 [chemicalbook.com]

- 12. synthose.com [synthose.com]

- 13. A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cigs.unimo.it [cigs.unimo.it]

- 15. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 16. researchgate.net [researchgate.net]

- 17. books.rsc.org [books.rsc.org]

- 18. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. mdpi.com [mdpi.com]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. mdpi.com [mdpi.com]

- 22. US2013034A - Sugar acylation - Google Patents [patents.google.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. chemimpex.com [chemimpex.com]

Applications of gentiobiose octaacetate in carbohydrate chemistry

An In-Depth Technical Guide to the Applications of Gentiobiose Octaacetate in Carbohydrate Chemistry

Abstract

Gentiobiose octaacetate, the fully protected form of the disaccharide gentiobiose (β-D-Glucopyranosyl-(1→6)-D-glucopyranose), stands as a cornerstone intermediate in modern carbohydrate chemistry. Its enhanced stability and solubility in organic solvents, conferred by the eight acetyl groups, make it a versatile and indispensable building block for the synthesis of complex oligosaccharides, glycoconjugates, and various bioactive molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, core synthetic utilities, and key applications of gentiobiose octaacetate. We delve into the causality behind experimental choices for its transformation into glycosyl donors and acceptors, provide detailed, field-proven protocols for its synthesis and manipulation, and explore its role in the development of novel therapeutics and biochemical probes.

Introduction: The Strategic Importance of Protected Disaccharides

In the intricate world of glycobiology, the precise structure of an oligosaccharide dictates its function. From mediating cell-cell recognition to acting as antigenic determinants, the biological roles of carbohydrates are vast and specific. The chemical synthesis of these complex molecules, however, presents significant challenges, primarily centered on the selective formation of glycosidic bonds and the differentiation between multiple hydroxyl groups.

This is where protected carbohydrate building blocks become critical. Gentiobiose, a disaccharide naturally found in plants and as a component of important glycosides like crocin in saffron, features a β(1→6) linkage between two glucose units.[1][2] Its peracetylated form, β-gentiobiose octaacetate, is not merely a storage-stable version of the parent sugar; it is a strategic precursor. The acetyl groups serve two primary functions: they enhance solubility in common organic reaction solvents and they mask the reactivity of the hydroxyl groups, allowing chemists to direct reactions with high precision, most notably at the anomeric (C1) position.[3] This guide will illuminate the pathways from this stable intermediate to complex, functional glycostructures.

Physicochemical Properties and the Role of Acetyl Protection

The utility of gentiobiose octaacetate in synthesis is directly linked to its physical and chemical properties. The acetyl groups transform the polar, water-soluble gentiobiose into a nonpolar, crystalline solid soluble in solvents like chloroform and dichloromethane (DCM), which are common media for glycosylation reactions.[3][4]

| Property | Value | Significance in Synthesis | Source |

| CAS Number | 4613-78-9 | Unique identifier for ordering and regulatory purposes. | [5] |

| Molecular Formula | C28H38O19 | Used for mass calculations and elemental analysis. | [5] |

| Molecular Weight | 678.59 g/mol | Essential for stoichiometric calculations in reaction planning. | [5] |

| Appearance | White to off-white crystalline powder | Indicator of purity. | [3][4] |

| Melting Point | 191-196 °C | A sharp melting point is a classic indicator of high purity. | [6][7] |

| Solubility | Soluble in chloroform, DCM; hot methanol. Insoluble in water. | Enables homogeneous reaction conditions in nonpolar organic solvents, crucial for many glycosylation protocols. | [1][3] |

| Stability | Stable under standard conditions; store at 0 - 8 °C. | Allows for long-term storage without significant degradation, ensuring reproducibility of experiments. | [3][4] |

The acetyl groups are considered "participating" protecting groups. If an acetyl group is present at the C2 position, it can influence the stereochemical outcome of glycosylation reactions at the anomeric center (C1) through anchimeric assistance, typically favoring the formation of a 1,2-trans-glycosidic bond. This inherent directing effect is a key tactical consideration in synthetic planning.

Caption: Chemical structure of β-gentiobiose octaacetate.

Core Synthetic Utility: A Versatile Glycosyl Building Block

Gentiobiose octaacetate serves as a launchpad for a multitude of synthetic transformations. Its primary application is as a precursor to a glycosyl donor, a species activated at the anomeric center to facilitate coupling with a glycosyl acceptor (a nucleophile, typically a hydroxyl group).[3]

Caption: General workflow for the use of gentiobiose octaacetate in glycoconjugate synthesis.

Transformation into Glycosyl Donors

To be used in a glycosylation reaction, the anomeric acetate of gentiobiose octaacetate must be replaced with a better leaving group. This converts the stable precursor into a reactive glycosyl donor.

-

Glycosyl Halides: The classic approach involves converting the anomeric acetate to a bromide or chloride. Treating gentiobiose octaacetate with HBr in acetic acid, for instance, yields the thermodynamically stable α-gentiobiosyl bromide (acetobromogentiobiose).[8] This species is a key intermediate in Koenigs-Knorr type glycosylations.

-

Glycosyl Trichloroacetimidates: A more modern and often higher-yielding method is the formation of a trichloroacetimidate donor. First, the anomeric acetate is selectively removed (e.g., using hydrazine acetate) to reveal the free anomeric hydroxyl group. This hemiacetal is then treated with trichloroacetonitrile in the presence of a base like DBU to form the trichloroacetimidate, which can be activated under mild acidic conditions (e.g., with TMSOTf or BF3·OEt2).[9]

Deacetylation Strategies: Unmasking the Hydroxyls

After the desired glycosidic linkage is formed, the acetyl protecting groups must be removed to yield the final, biologically relevant molecule.

-

Zemplén Deacetylation: The most common method for complete deacetylation is the Zemplén reaction. This involves treating the acetylated sugar with a catalytic amount of sodium methoxide in methanol. The reaction is a transesterification that is fast, clean, and typically quantitative, yielding the deprotected carbohydrate and methyl acetate.

-

Enzymatic Deacetylation: For regioselective deprotection, enzymes offer unparalleled specificity. While less common for gentiobiose octaacetate itself, the principle has been demonstrated effectively on other peracetylated sugars like sucrose octaacetate.[10] Lipases and proteases can selectively hydrolyze specific acetate esters, providing access to partially protected intermediates that are valuable for further, site-specific modifications.[10]

Applications in the Synthesis of Bioactive Molecules

The synthetic versatility of gentiobiose octaacetate makes it a valuable tool in pharmaceutical and biochemical research.[3]

-

Oligosaccharide Synthesis: It can be converted into a glycosyl donor and coupled with monosaccharide or disaccharide acceptors to build larger, more complex oligosaccharides with defined β(1→6) linkages.[11]

-

Glycoconjugate Development: As a disaccharide building block, it is used to synthesize glycopeptides, glycolipids, and other glycoconjugates.[3] These synthetic molecules are crucial for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and creating targeted drug delivery systems.[3][4][12]

-

Natural Product Synthesis: Gentiobiose octaacetate is a key intermediate in the total synthesis of complex natural products. For example, it has been utilized as a building block in the synthetic preparation of leptosin, a bioactive natural compound.[6][13][14]

-

Biochemical Probes: By incorporating reporter tags (like fluorophores or biotin) onto the gentiobiose scaffold, researchers can create molecular probes to investigate the biological roles of gentiobiose-containing structures in living systems.[2]

Detailed Experimental Protocols

The following protocols are grounded in established methodologies and provide a self-validating framework for key transformations.

Protocol 1: Synthesis of β-Gentiobiose Octaacetate (Koenigs-Knorr Method)

This protocol is adapted from the well-established Koenigs-Knorr reaction, a cornerstone of carbohydrate chemistry for forming glycosidic bonds.[7][8] The causality rests on the activation of a glycosyl bromide donor with a silver salt promoter.

Caption: Key components of the Koenigs-Knorr synthesis of β-gentiobiose octaacetate.

Methodology:

-

Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, combine 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose (1.0 equiv., the acceptor), silver(I) oxide (1.5 equiv.), and freshly activated Drierite (calcium sulfate, ~2g per 5g of acceptor).

-

Solvent Addition: Add anhydrous, alcohol-free chloroform via cannula and stir the suspension vigorously for 1 hour at room temperature. The pre-stirring ensures a completely anhydrous environment, which is critical for high yields.[7]

-

Initiation: Add a catalytic amount of iodine (0.1 equiv.).

-

Donor Addition: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose, 1.2 equiv., the donor) in anhydrous chloroform. Add this solution dropwise to the stirring reaction mixture over 30-45 minutes.

-

Reaction Monitoring: Allow the reaction to stir at room temperature in the dark (wrap the flask in foil) for 12-24 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 1:1 v/v).

-

Workup: Upon completion, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove the silver salts and Drierite. Wash the filter cake thoroughly with DCM.

-

Purification: Combine the filtrates and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench iodine), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield pure β-gentiobiose octaacetate as white needles.[7]

Protocol 2: Complete De-O-acetylation via Zemplén Conditions

This protocol uses a catalytic amount of base to efficiently remove all acetyl protecting groups. The reaction is driven by the formation of the stable methyl acetate byproduct.

Methodology:

-

Dissolution: Dissolve β-gentiobiose octaacetate (1.0 equiv.) in anhydrous methanol (approx. 10 mL per gram of substrate) in a round-bottom flask under an inert atmosphere.

-

Initiation: Cool the solution to 0 °C in an ice bath. Prepare a 0.5 M solution of sodium methoxide in methanol. Add a catalytic amount of this solution (e.g., 0.1 equiv. of NaOMe) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction is typically complete within 1-3 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., DCM:methanol 9:1 v/v). The product, free gentiobiose, is much more polar and will have an Rf value near the baseline, while the starting material is high up the plate.

-

Neutralization: Once the reaction is complete, neutralize the mixture by adding a few drops of acetic acid or by adding Amberlite® IR-120 (H+) ion-exchange resin until the pH is neutral.

-

Purification: Filter off the resin (if used) and concentrate the filtrate under reduced pressure. The resulting white solid is gentiobiose, which can be used directly or purified further if necessary.

Conclusion and Future Perspectives

Gentiobiose octaacetate is a testament to the power of protecting group chemistry in unlocking the synthetic potential of carbohydrates. Its stability, predictable reactivity, and role as a precursor to key glycosyl donors ensure its continued relevance in the field.[3][6] As the demand for structurally defined complex carbohydrates for therapeutic and diagnostic applications grows, the importance of reliable and versatile building blocks like gentiobiose octaacetate will only increase. Future research will likely focus on developing even more efficient and stereoselective methods for its conversion into advanced intermediates and on its incorporation into automated glycan assembly platforms, further accelerating the synthesis of vital glycoconjugates for medicine and biology.

References

-

MDPI. (2022, January 26). Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β-Glucosidase at a High Substrate Concentration. Retrieved from [Link]

-

PubMed. (2019, December 1). Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions. Retrieved from [Link]

-

Wikipedia. (n.d.). Gentiobiose. Retrieved from [Link]

-

Oxford Academic. (2006, June 15). Selective fermentation of gentiobiose-derived oligosaccharides by human gut bacteria and influence of molecular weight. Retrieved from [Link]

-

CliniSciences. (n.d.). Gentiobiose. Retrieved from [Link]

-

Scilit. (2019, November 30). Preparation of gentiobiose-derived oligosaccharides by glucansucrase E81 and determination of prebiotic and immune-modulatory functions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]

-

Natural Micron Pharm Tech. (2025, September 3). Gentiobiose Cas 554-91-6 Supplier. Retrieved from [Link]

-

Springer. (n.d.). Synthesis and Characterization of Glycosides. Retrieved from [Link]

-

Canadian Journal of Chemistry. (n.d.). A Facile Route to 1 → 6 Linked Disaccharides: Syntheses of 6-O-β-D-Glucopyranosyl-D-glucose (Gentiobiose) and of 2-Acetamido-. Retrieved from [Link]

-

ACS Publications. (n.d.). The Preparation of α- and β-Gentiobiose Octaacetates. Retrieved from [Link]

-

ACS Publications. (1938). The Preparation of α- and β-Gentiobiose Octaacetates. Retrieved from [Link]

-

Carl ROTH. (n.d.). beta-Gentiobiose octaacetate, 25 g, CAS No. 4613-78-9. Retrieved from [Link]

- Google Patents. (n.d.). US3423288A - Process for preparing gentiobiose.

-

ACS Publications. (2023, December 7). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. Retrieved from [Link]

-

Carl ROTH. (n.d.). beta-Gentiobiose octaacetate, 5 g, CAS No. 4613-78-9. Retrieved from [Link]

-

MDPI. (2025, December 4). Synthetic Strategies for Bioactive Oligosaccharides. Retrieved from [Link]

-

Frontiers in Chemistry. (2022, June 13). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Retrieved from [Link]

-

PubMed. (1991, December 30). Regioselective enzymic deacetylation of octa-O-acetylsucrose: preparation of hepta-O-acetylsucroses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. Retrieved from [Link]

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. Gentiobiose Clinisciences [clinisciences.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. β-Gentiobiose octaacetate | CAS 4613-78-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. b-Gentiobiose octaacetate , ≥95% , 4613-78-9 - CookeChem [cookechem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]

- 10. Regioselective enzymic deacetylation of octa-O-acetylsucrose: preparation of hepta-O-acetylsucroses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [amp.chemicalbook.com]

- 14. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Leveraging β-Gentiobiose Octaacetate as a Versatile Glycosyl Donor in Complex Carbohydrate Synthesis

Introduction: The Strategic Role of Disaccharide Donors in Glycochemistry

The chemical synthesis of oligosaccharides and glycoconjugates is fundamental to advancing our understanding of glycobiology and developing novel therapeutics.[1] The glycosidic bond, an ether linkage connecting a carbohydrate to another molecule, is the central feature of these structures.[2][3] Its formation, however, presents a significant synthetic challenge, demanding precise control over regioselectivity and, most critically, stereoselectivity at the anomeric center.[4][5]

Glycosyl donors are carbohydrate precursors activated at the anomeric carbon, poised for nucleophilic attack by a glycosyl acceptor (typically an alcohol).[4] While monosaccharide donors are common, the use of pre-formed disaccharide donors like β-gentiobiose octaacetate offers a highly efficient strategy for introducing complex glycan motifs in a single step. Gentiobiose, a disaccharide composed of two β(1→6) linked D-glucose units, is a key structural element in various natural products. Its peracetylated form, β-gentiobiose octaacetate, is an excellent glycosyl donor due to its enhanced stability, solubility, and well-defined reactivity, making it a valuable building block in pharmaceutical development and biochemical research.[6][7]

This guide provides a detailed exploration of the chemical principles, mechanistic underpinnings, and field-proven protocols for the effective use of β-gentiobiose octaacetate in glycosylation reactions.

Mechanistic Principles: Controlling Stereoselectivity through Neighboring Group Participation

The stereochemical outcome of a glycosylation reaction is paramount. The use of peracetylated donors like gentiobiose octaacetate provides an elegant, built-in mechanism for controlling the formation of the new glycosidic bond.

The reaction is typically initiated by a Lewis acid promoter, such as Boron Trifluoride Etherate (BF₃·Et₂O) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf).[8][9] The promoter activates the anomeric center, facilitating the departure of the C1-acetate leaving group and the formation of a highly reactive oxocarbenium ion intermediate.[5][10]

The critical factor governing stereoselectivity is the acetyl group at the C-2 position of the terminal glucose residue. This group acts as a "participating" neighboring group.[11][12] It attacks the transient oxocarbenium ion intramolecularly, forming a stable, bicyclic dioxolenium ion intermediate. This intermediate effectively shields the α-face of the pyranose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite, unhindered β-face. This mechanism, known as neighboring group participation, reliably directs the reaction to form a 1,2-trans-glycosidic bond , which in the case of a glucose-based donor, is the β-anomer.[12]

Caption: Mechanism of stereoselective glycosylation using an acetylated donor.

Experimental Protocols & Workflow

Protocol 1: General Procedure for Lewis Acid-Promoted Glycosylation

This protocol describes a standard procedure for the glycosylation of an alcohol acceptor using β-gentiobiose octaacetate as the donor.

Materials and Reagents:

-

β-Gentiobiose octaacetate (Glycosyl Donor)

-

Glycosyl Acceptor (e.g., a primary or secondary alcohol)

-

Boron Trifluoride Etherate (BF₃·Et₂O) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf)

-

Anhydrous Dichloromethane (DCM)

-

Activated Molecular Sieves (3Å or 4Å), flame-dried

-

Triethylamine (Et₃N) or Pyridine

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv.), β-gentiobiose octaacetate (1.2-1.5 equiv.), and activated molecular sieves.

-

Solvation: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 30-60 minutes to allow for drying by the sieves.

-

Initiation: Cool the reaction mixture to the desired temperature (typically 0 °C or -20 °C) in an appropriate cooling bath.

-

Promoter Addition: Slowly add the Lewis acid promoter (e.g., BF₃·Et₂O, 2.0-3.0 equiv.) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature while stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-16 hours.[9]

-

Quenching: Once the donor is consumed (as indicated by TLC), cool the mixture to 0 °C and quench the reaction by the slow addition of triethylamine or pyridine until the solution is neutral or slightly basic.

-

Work-up:

-

Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by silica gel flash column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the peracetylated glycoside product.

The Challenge of Byproduct Formation and the Reacetylation Solution

A common issue encountered during these glycosylations is the formation of polar byproducts.[8] These often arise from the loss of an acetyl group (frequently the participating 2-O-acetyl group) from the desired product, resulting in a partially unprotected glycoside.[8][9] This side reaction can significantly complicate purification and reduce the overall yield.

A highly effective strategy to overcome this is to perform a reacetylation step on the crude product mixture immediately following the work-up.[8] This converts the partially deprotected byproducts back into the desired, fully acetylated product, simplifying purification and dramatically improving the isolated yield.[8][9]

Protocol 2: Post-Glycosylation Reacetylation

-

Setup: After the initial aqueous work-up (Step 7), dissolve the crude product mixture in pyridine.

-

Reagent Addition: Add acetic anhydride (excess, e.g., 5-10 equiv.) to the solution.

-

Reaction: Stir the mixture at room temperature for 4-12 hours or until TLC analysis shows complete conversion of the polar byproducts to a single, less polar spot corresponding to the peracetylated product.

-

Work-up:

-

Cool the mixture to 0 °C and slowly add water or methanol to quench the excess acetic anhydride.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in DCM or ethyl acetate and wash extensively with 1M HCl solution (to remove pyridine), saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer, concentrate, and purify by silica gel chromatography as described in Protocol 1.

-

Protocol 3: Final Deprotection (Zemplén Deacetylation)

To obtain the final product with free hydroxyl groups, the acetyl protecting groups must be removed. The Zemplén deacetylation is a classic and highly efficient method for this transformation.

-

Setup: Dissolve the purified, peracetylated glycoside in anhydrous methanol under an inert atmosphere.

-

Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe), either as a solid or as a 25-30% solution in methanol, until the pH is ~9-10.

-

Reaction: Stir the reaction at room temperature. Monitor by TLC until the starting material is fully converted to a much more polar product at the baseline. This is typically complete in 1-4 hours.

-

Neutralization: Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

-

Purification: Filter off the resin, wash it with methanol, and concentrate the combined filtrate under reduced pressure to yield the deprotected glycoside. Further purification, if necessary, can be performed using reverse-phase chromatography.

Caption: Recommended workflow for synthesis using gentiobiose octaacetate.

Summary of Reaction Parameters and Considerations

The success of a glycosylation reaction depends on the careful tuning of several parameters. The following table summarizes typical conditions and outcomes.

| Parameter | Condition/Reagent | Rationale & Expert Insights | Typical Outcome |

| Glycosyl Donor | β-Gentiobiose Octaacetate | Stable, crystalline solid. The β-anomer is readily accessible. Acetyl groups provide 1,2-trans stereodirection. | Provides the β(1→6) linked diglucose unit. |

| Glycosyl Acceptor | Primary or Secondary Alcohol | Reactivity varies (Primary > Secondary). Sterically hindered acceptors may require longer reaction times or more forceful conditions. | Yields can be lower with hindered or poorly nucleophilic acceptors. |

| Promoter | BF₃·Et₂O or TMSOTf | Common Lewis acids for activating acetylated donors.[8][9] TMSOTf is generally more reactive than BF₃·Et₂O and may be preferred for less reactive acceptors, but can sometimes lead to more side reactions. | Activation of the anomeric center. |

| Solvent | Dichloromethane (DCM) | A non-participating solvent that is standard for many glycosylation reactions.[10] | Good solubility for reactants. |

| Temperature | -20 °C to Room Temp. | Lower temperatures can sometimes improve stereoselectivity by favoring the kinetically controlled pathway.[10] | High β-selectivity is generally achieved due to neighboring group participation. |

| Key Strategy | Post-reaction Reacetylation | Converts deacetylated byproducts back to the desired product.[8][9] | Substantially improved reaction yields and simplified purification.[8] |

Conclusion

β-Gentiobiose octaacetate is a powerful and reliable glycosyl donor for the synthesis of complex molecules containing the β(1→6) diglucoside motif. Its utility is rooted in the stereodirecting influence of the C-2 acetyl protecting group, which ensures the predictable formation of the 1,2-trans (β) glycosidic linkage. While byproduct formation can be a challenge, the implementation of a glycosylation-reacetylation sequence provides a robust and field-proven solution to maximize yields. The protocols and principles outlined in this guide offer researchers a comprehensive framework for successfully employing this versatile building block in their synthetic endeavors, accelerating progress in drug development and glycobiology.

References

-

Li, J., & Wang, Y. (2022). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]

-

Taylor & Francis Online. (2011). Full article: An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. [Link]

-

Khamsi, J., et al. (N/A). A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors. PMC - NIH. [Link]

-

Organic Syntheses. β-GENTIOBIOSE OCTAACETATE. [Link]

-

Khamsi, J., et al. (2025). A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors. Carbohydrate Research. [Link]

-

PubMed. (2011). ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. [Link]

-

ResearchGate. An Efficient and Regioselective Deprotection Method for Acetylated Glycosides | Request PDF. [Link]

-

Research Collection. Evaluating Participation Modes in Peracetylated Glycosyl Cations. [Link]

-

ResearchGate. Efficient and green approach for the complete deprotection of O-acetylated biomolecules | Request PDF. [Link]

-

PMC. (N/A). Glycosylation of an N‐Acetylated Glucosamine Disaccharide Using an Orthogonally Protected 3‐Iodo‐Kdo Fluoride Donor. [Link]

-

Wikipedia. Glycosidic bond. [Link]

-

PMC. (N/A). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. [Link]

-

MDPI. (2021). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. [Link]

-

ESG → Sustainability Directory. (2025). Glycosidic Bond Formation → Term. [Link]

-

Study.com. Glycosidic Bond | Definition & Types. [Link]

-

Glycoforum. (1999). Stereoselective Synthesis of 1,2-cis-Glycosides. [Link]

- Google Patents. (N/A). Synthesis method of gentiobiose - CN107286207B.

-

Parc Científic de Barcelona. (2020). Deciphering the mechanism of glycosidic bond formation. [Link]

-

Yu, B., et al. (2017). Modulation of the stereoselectivity and reactivity of glycosylation via (p-Tol)2SO/Tf2O preactivation strategy: From O-, C-sialylation to general O-glycosylation. Chinese Chemical Letters. [Link]

-

PubMed. (2025). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. [Link]

-

PMC. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]

-

SciSpace. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. [Link]

-

Organic Syntheses. α-CELLOBIOSE OCTAACETATE. [Link]

-

Khan Academy. Glycosidic bond (article). [Link]

-

Beilstein Journals. (2025). Approaches to stereoselective 1,1'-glycosylation. [Link]

- Google Patents. (N/A). Process for preparing gentiobiose - US3423288A.

-

ARKAT USA. (2026). Stereoselective glycosylation strategies: readily available donors and synthetic applications. [Link]

-

Frontiers. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. [Link]

-

Beilstein Journals. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Glycosidic bond - Wikipedia [en.wikipedia.org]

- 3. study.com [study.com]

- 4. esg.sustainability-directory.com [esg.sustainability-directory.com]

- 5. Glycoword / Glycotechnology-A03 [glycoforum.gr.jp]

- 6. chemimpex.com [chemimpex.com]

- 7. BETA-GENTIOBIOSE OCTAACETATE | 4613-78-9 [amp.chemicalbook.com]

- 8. A high-yielding synthesis of allylglycosides from peracetylated glycosyl donors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Research Collection | ETH Library [research-collection.ethz.ch]

- 12. The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of beta-gentiobiose octaacetate via acid-catalyzed condensation

Application Note: High-Yield Preparation of -Gentiobiose Octaacetate via Acid-Catalyzed Condensation[1]

Abstract & Introduction

This application note details the protocol for the direct preparation of

Target Molecule:

Mechanistic Insight: The "Reversion" Principle

The synthesis relies on Acid Reversion , a process where monosaccharides in acidic solution condense to form disaccharides.[1] In the presence of acetic anhydride and a strong acid catalyst (e.g.,

-

Acetylation: Rapid protection of hydroxyl groups.[1]

-

Condensation: Formation of an oxocarbenium ion at C1, which is attacked by the C6-hydroxyl of a neighboring glucose unit.[1]

Why Gentiobiose?

While acid reversion produces a mixture of linkages (1

Experimental Workflow & Mechanism

Reaction Mechanism

The following diagram illustrates the pathway from D-glucose to the target octaacetate, highlighting the critical oxocarbenium intermediate.[1]

Caption: Fig 1. Acid-catalyzed reversion mechanism.[1][2] The reaction is driven by the specific crystallization of the thermodynamically stable 1-6 linked beta-octaacetate.[1]

Detailed Protocol

Reagents & Equipment

-

Reagents:

-

Equipment:

Step-by-Step Methodology

Step 1: Initial Acetylation & Mixing

-

Setup: Equip a 1L 3-neck RBF with a mechanical stirrer and a thermometer. Place in an ice bath.

-

Charge: Add 100 g of anhydrous D-glucose.

-

Solvent Addition: Add 250 mL of Acetic Anhydride.

-

Catalyst Addition (Critical Safety Step):

Step 2: Thermal Equilibration (The Condensation Phase)[1]

-

Once the initial exotherm subsides and the glucose is dissolved (forming a syrup), remove the ice bath.[1]

-

Heat the mixture to 120°C (gentle reflux) using an oil bath.

-

Maintain reflux for 20-30 minutes .

-

Note: This high temperature promotes the formation of the thermodynamic equilibrium mixture containing the 1

6 linkage.[1]

-

-

Cool the dark reaction mixture to room temperature (25°C ).

Step 3: Crystallization & Isolation

-

Pour the cooled syrup into 1.5 L of crushed ice/water with vigorous stirring.

-

Purpose: Hydrolyzes excess acetic anhydride and precipitates the crude carbohydrate mixture.

-

-

Allow the sticky precipitate to harden (stir for 1-2 hours).

-

Filter the solid (Buchner funnel) and wash with cold water (

mL) to remove acid. -

Drying: Dry the crude solid in a vacuum oven at 50°C overnight.

Step 4: Purification (Specific for

-Gentiobiose Octaacetate)

The crude product contains glucose pentaacetate, gentiobiose octaacetate, and other reversion products.[1]

-

Dissolve the dried crude solid in minimal boiling 95% Ethanol or Methanol .[1]

-

Seeding: If available, seed with a crystal of pure

-gentiobiose octaacetate.[1] If not, scratch the side of the flask with a glass rod to induce nucleation.[1] -

Allow to stand at room temperature for 24 hours , then at 4°C for another 24 hours.

-

Filtration: Filter the crystals.

-Gentiobiose octaacetate typically crystallizes as fine, white needles or leaflets.[1] -

Recrystallization: Repeat the recrystallization from ethanol to achieve analytical purity.

Process Flow Diagram

Caption: Fig 2. Operational workflow for the acid-catalyzed synthesis and isolation.

Quality Control & Validation

To ensure the integrity of the synthesized product, compare your results against these standard physical properties.

| Parameter | Specification | Notes |

| Appearance | White crystalline powder | Needles or leaflets from ethanol.[1][4] |

| Melting Point | 193°C – 196°C | Sharp melting point indicates high purity [1].[1] |

| Optical Rotation | Negative rotation distinguishes from | |

| Solubility | Soluble in | Insoluble in water and cold ethanol.[1] |

| TLC ( | Solvent: Toluene/Ethyl Acetate (1:1).[1] Visualize with |

Troubleshooting Guide

-

Problem: Product is dark/tarry.

-

Problem: No crystallization.

References

-

Talley, E. A. (1963).[1] Gentiobiose. Methods in Carbohydrate Chemistry, 2, 337-340.[1] [1]

-

Binkley, W. W., & Wolfrom, M. L. (1948).[1] Acetylated Disaccharides.[1][8] Journal of the American Chemical Society, 70(9), 2907-2910.[1] [Link]

-

Organic Syntheses, Coll.[1][7] Vol. 3, p.434 (1955).[1] (Reference for general acetylation/bromination techniques relevant to handling). [Link]

-

Berlin, H. (1926).[1] The Occurrence of Gentiobiose in the Products of the Commercial Hydrolysis of Corn Starch.[1] Journal of the American Chemical Society, 48(4), 1107–1111.[1] [Link]

Sources

- 1. Gentiobiose - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. WO1993022322A1 - PROCESS FOR PREPARING α-D-CELLOBIOSE OCTAACETATE - Google Patents [patents.google.com]

- 4. Gentiobiose [drugfuture.com]

- 5. GENTIOBIOSE | 554-91-6 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3423288A - Process for preparing gentiobiose - Google Patents [patents.google.com]